(Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
Description
(Z)-3-(3-Fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a rhodanine-derived compound characterized by a thiazolidin-4-one core substituted with a 3-fluorophenyl group at position 3 and a 3,4,5-trimethoxybenzylidene moiety at position 3. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
(5Z)-3-(3-fluorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-23-14-7-11(8-15(24-2)17(14)25-3)9-16-18(22)21(19(26)27-16)13-6-4-5-12(20)10-13/h4-10H,1-3H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSLCIFTOKUKX-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 3-fluorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:
- 3-fluorobenzaldehyde
- 3,4,5-trimethoxybenzaldehyde
- Thiazolidinone precursor
- Catalysts such as piperidine or pyridine
- Solvents like ethanol or methanol
The reaction is usually carried out under reflux conditions, with the temperature maintained between 60-80°C for several hours to ensure complete condensation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:
- Oxidation : The thioxo group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
- Substitution : The fluorophenyl group can undergo nucleophilic substitution reactions.
- Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
- Reducing agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Nucleophiles : Ammonia, amines, thiols
- Sulfoxides and sulfones from oxidation reactions
- Alcohols from reduction reactions
- Substituted derivatives from nucleophilic substitution reactions
Scientific Research Applications
Chemistry: In chemistry, (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its antimicrobial and anticancer properties make it a candidate for drug development. Research studies have investigated its efficacy against various bacterial strains and cancer cell lines, highlighting its potential as a lead compound for new drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a. Fluorophenyl vs. Methoxyphenyl Derivatives
- This substitution may alter solubility and metabolic stability due to the bulkier methoxy groups.
- (Z)-3-(4-Hydroxyphenyl)-2-Thioxo-5-(3,4,5-Trimethoxybenzylidene)thiazolidin-4-one () :
The hydroxyl group introduces hydrogen-bonding capability, improving target binding but decreasing lipophilicity. This derivative showed moderate activity in preliminary screens but was less potent than the fluorinated analog, likely due to reduced membrane permeability .
Key Insight : Fluorine’s electronegativity and small atomic radius optimize target affinity and bioavailability compared to methoxy or hydroxyl groups .
Benzylidene Modifications
a. 3,4,5-Trimethoxybenzylidene vs. Benzo[d][1,3]dioxol-5-ylmethylene () :
- The trimethoxybenzylidene group in the target compound confers higher inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase (IC50 = 350 nM) compared to the benzodioxole analog (Compound 18, IC50 = 450 nM). The methoxy groups enhance hydrophobic interactions and stabilize the Z-configuration .
b. 2-Methylbenzylidene () :
- (Z)-5-(2-Methylbenzylidene)-3-Phenyl-2-Thioxothiazolidin-4-one :
Substituting trimethoxybenzylidene with a 2-methyl group reduces steric hindrance but diminishes electronic effects. This derivative exhibited lower antioxidant activity in QSAR studies, highlighting the importance of methoxy substituents for radical scavenging .
Core Heterocycle Variations
a. Thiazolidin-4-one vs. Imidazolidin-4-one () :
- (Z)-3-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-5-(3,4,5-Trimethoxybenzylidene)imidazolidine-2,4-dione (Compound 15): Replacing the thiazolidinone core with imidazolidinedione abolishes thioxo group-mediated hydrogen bonding, reducing α1-adrenergic receptor affinity. The sulfur atom in thiazolidinone is crucial for redox activity and metal chelation .
Biological Activity
The compound (Z)-3-(3-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18FNO4S
- Molecular Weight : 357.39 g/mol
- IUPAC Name : this compound
This compound features a thiazolidinone core structure with a fluorophenyl substituent and a trimethoxybenzylidene moiety, which may contribute to its biological activity.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, a study on thiazolidinone compounds demonstrated their ability to inhibit cell division cycle 25 (CDC25) phosphatases, which are critical in regulating the cell cycle. The inhibition of CDC25A by certain thiazolidinones was associated with growth arrest in cancer cell lines such as MCF7 and MDA-MB-231 .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound 6 | CDC25A | 6.2 ± 1.0 | MCF7 |
| Compound X | CDC25B | TBD | TBD |
| Compound Y | CDC25C | TBD | TBD |
Antimicrobial Activity
Thiazolidinone derivatives have also shown promising antimicrobial activity. A study involving various thiazolidinones indicated that some compounds displayed remarkable antimicrobial effects against both Gram-positive and Gram-negative bacteria . The presence of the fluorine atom in the structure may enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, thiazolidinones are known for their anti-inflammatory effects. They have been reported to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Study 1: Inhibition of CDC25 Phosphatases
A detailed examination of a specific thiazolidinone derivative revealed its mechanism as a reversible inhibitor of CDC25A phosphatase. The study employed both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and the target enzyme. The results indicated that the compound effectively induced cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of a series of thiazolidinones against common pathogens. The study utilized standard disk diffusion methods to assess antibacterial activity. Results showed that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents against bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
